Cas no 3435-27-6 (6-tert-butylpyrimidin-4-amine)
6-tert-butylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinamine,6-(1,1-dimethylethyl)-
- 4-Amino-6-(tert-butyl)pyrimidine
- 4-AMINO-6-TERT-BUTYLPYRIMIDINE
- 6-(tert-Butyl)pyrimidin-4-amine
- 6-amino-4-tert-butylpyrimidine
- 6-tert-butylpyrimidin-4-amine
- 6-Amino-4-t-butyl-pyrimidin
- 6-amino-4-t-butylpyrimidine
- 6-tert-Butyl-4-yrimidinamine
- 6-tert-butyl-pyrimidin-4-ylamine
- mark. 6-Amino-4-t-butyl-pyrimidin
- EN300-235802
- 6-tert-butylpyrimidin-4-ylamine
- FT-0621316
- AC-907/25004840
- CS1086
- SB36728
- CS-0215347
- DTXSID20351920
- 3435-27-6
- Z856211088
- GVFMWHPJTZVYIF-UHFFFAOYSA-N
- SY290362
- PS-5239
- 6-(tert-Butyl)pyrimidin-4-amine, 4-Amino-6-(tert-butyl)-1,3-diazine
- SCHEMBL1269725
- MFCD00234463
- HMS1653K21
- AKOS000267486
- A875011
- F1371-0182
- STL227863
-
- MDL: MFCD00234463
- Inchi: 1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11)
- InChI Key: GVFMWHPJTZVYIF-UHFFFAOYSA-N
- SMILES: N1C=NC(=CC=1C(C)(C)C)N
Computed Properties
- Exact Mass: 151.11100
- Monoisotopic Mass: 151.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.043
- Boiling Point: 268°Cat760mmHg
- Flash Point: 140°C
- Refractive Index: 1.534
- PSA: 51.80000
- LogP: 1.93750
6-tert-butylpyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-tert-butylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A603008-25mg |
4-Amino-6-(tert-butyl)pyrimidine |
3435-27-6 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A603008-50mg |
4-Amino-6-(tert-butyl)pyrimidine |
3435-27-6 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A603008-250mg |
4-Amino-6-(tert-butyl)pyrimidine |
3435-27-6 | 250mg |
$ 95.00 | 2022-06-08 | ||
| Chemenu | CM167320-5g |
6-(tert-Butyl)pyrimidin-4-amine |
3435-27-6 | 95% | 5g |
$320 | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0391-1g |
6-tert-Butyl-pyrimidin-4-ylamine |
3435-27-6 | 97% | 1g |
4664.23CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0391-5g |
6-tert-Butyl-pyrimidin-4-ylamine |
3435-27-6 | 97% | 5g |
18656.93CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 70R0391-500mg |
6-tert-Butyl-pyrimidin-4-ylamine |
3435-27-6 | 97% | 500mg |
2756.14CNY | 2021-05-08 | |
| Matrix Scientific | 118367-1g |
6-(tert-Butyl)pyrimidin-4-amine |
3435-27-6 | 1g |
$120.00 | 2023-09-06 | ||
| Apollo Scientific | OR4772-250mg |
4-Amino-6-(tert-butyl)pyrimidine |
3435-27-6 | 250mg |
£47.00 | 2025-02-20 | ||
| abcr | AB246294-250 mg |
4-Amino-6-tert-butylpyrimidine; . |
3435-27-6 | 250mg |
€126.60 | 2023-04-27 |
6-tert-butylpyrimidin-4-amine Suppliers
6-tert-butylpyrimidin-4-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 6-tert-butylpyrimidin-4-amine
Introduction to 6-tert-butylpyrimidin-4-amine (CAS No. 3435-27-6)
6-tert-butylpyrimidin-4-amine, identified by the Chemical Abstracts Service Number (CAS No.) 3435-27-6, is a significant compound in the realm of pharmaceutical and chemical research. This pyrimidine derivative features a tert-butyl substituent at the 6-position and an amine group at the 4-position, making it a versatile intermediate in synthetic chemistry and drug development. The unique structural properties of this molecule contribute to its utility in various biochemical applications, particularly in the design of novel therapeutic agents.
The structure of 6-tert-butylpyrimidin-4-amine influences its reactivity and interaction with biological targets. The presence of the bulky tert-butyl group enhances steric hindrance, which can be strategically employed to modulate binding affinity and selectivity in drug design. Meanwhile, the amine functionality provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored pharmacological properties.
In recent years, 6-tert-butylpyrimidin-4-amine has garnered attention in the development of small-molecule inhibitors targeting various diseases. One notable area of research involves its application in oncology. Studies have demonstrated that pyrimidine-based compounds can interfere with key signaling pathways involved in cancer cell proliferation. The tert-butylpyrimidin-4-amine derivative has been investigated as a potential scaffold for kinase inhibitors, particularly those targeting tyrosine kinases implicated in tumor growth and metastasis. Preliminary findings suggest that modifications at the 6-position can fine-tune the compound's ability to bind to specific enzymatic targets, offering promising leads for further optimization.
Another emerging field where 6-tert-butylpyrimidin-4-amine shows promise is in antiviral research. The growing threat of viral infections has spurred extensive efforts to develop new antiviral agents. Pyrimidine derivatives are known for their ability to mimic natural nucleobases, making them effective against viral replication mechanisms. Researchers have explored 6-tert-butylpyrimidin-4-amine as a precursor for synthesizing nucleoside analogs that can inhibit viral polymerases. These analogs are designed to be incorporated into viral DNA or RNA chains, thereby disrupting replication and preventing the spread of infection.
The synthesis of 6-tert-butylpyrimidin-4-amine involves multi-step organic reactions, typically starting from commercially available pyrimidine precursors. One common synthetic route involves the bromination of a pyrimidine ring followed by nucleophilic substitution with a tert-butylamine derivative. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce the tert-butyl group more efficiently. The choice of synthetic method depends on factors such as yield, scalability, and purity requirements for downstream applications.
In terms of biological activity, 6-tert-butylpyrimidin-4-amine has been shown to exhibit moderate activity as an antioxidant due to its ability to scavenge reactive oxygen species. This property makes it relevant in research aimed at mitigating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions. Additionally, the compound's interaction with biological macromolecules has been studied using computational modeling techniques. These studies help predict binding affinities and identify potential drug candidates for further experimental validation.
The pharmacokinetic profile of 6-tert-butylpyrimidin-4-amine is another critical aspect that influences its therapeutic potential. Absorption, distribution, metabolism, and excretion (ADME) studies have been conducted to assess how the body processes this compound. Results indicate that it exhibits reasonable oral bioavailability and moderate tissue distribution, suggesting its feasibility as an oral therapeutic agent. However, further studies are needed to fully understand its metabolic pathways and potential interactions with other drugs.
Recent advancements in drug discovery technologies have enabled more efficient screening and optimization of compounds like 6-tert-butylpyrimidin-4-am ine. High-throughput screening (HTS) platforms allow researchers to rapidly test thousands of compounds against biological targets, identifying promising hits for further development. Additionally, structure-based drug design leverages computational methods to model how small molecules interact with protein targets at an atomic level. This approach has been instrumental in refining the structure of 6-tert-butylpyrimidin -4-am ine derivatives to improve their efficacy and reduce side effects.
The industrial applications of 6 - tert -butylpy rimidin -4 -amine extend beyond pharmaceuticals into agrochemicals and specialty chemicals. In agrochemistry, pyrimidine derivatives are used as intermediates in the synthesis of herbicides and fungicides due to their ability to disrupt essential biological processes in pests and weeds. The tert-butyl group's steric effects can enhance the stability and environmental persistence of these agrochemicals while maintaining target specificity.
In conclusion, 6 - tert -but ylpy rimidin -4 -amine (CAS No .3435 -27 -6) is a multifaceted compound with significant potential across multiple domains of chemical research . Its unique structural features make it valuable as an intermediate in drug development , particularly in oncology , antiviral therapies , and antioxidant applications . Ongoing research continues to uncover new ways to harness its properties , driving innovation in both academic and industrial settings . As our understanding of molecular interactions deepens , compounds like this will undoubtedly play a crucial role in addressing some of today's most pressing health challenges .
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